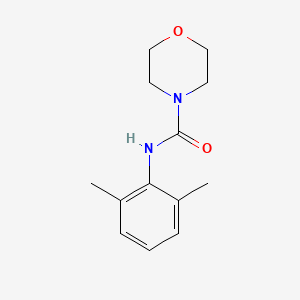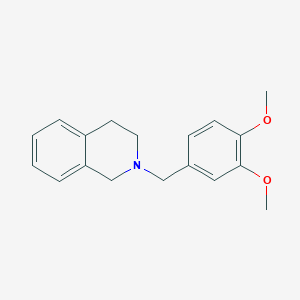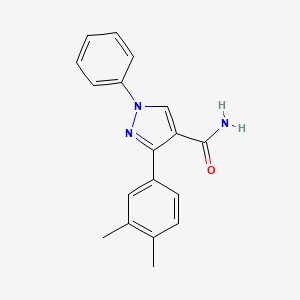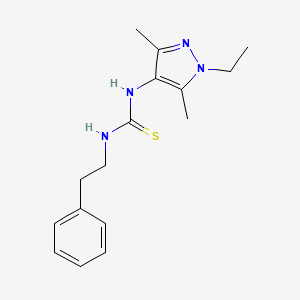
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide, also known as DMCM, is a chemical compound that has been extensively studied for its pharmacological properties. DMCM is a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter in the brain. The GABAA receptor is a target for many drugs that are used to treat anxiety, insomnia, and seizures. DMCM has been shown to have anxiogenic effects in animal models, which makes it a useful tool for studying anxiety disorders.
Mecanismo De Acción
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide is a positive allosteric modulator of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that is permeable to chloride ions. When GABA binds to the receptor, it opens the ion channel and allows chloride ions to enter the cell, leading to hyperpolarization and inhibition of neuronal activity. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide enhances the activity of the GABAA receptor by binding to a site on the receptor that is distinct from the GABA binding site. This leads to an increase in the affinity of the receptor for GABA, which enhances the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has been shown to have anxiogenic effects in animal models. It increases anxiety-like behavior in rodents, which makes it a useful tool for studying anxiety disorders. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has also been shown to have anticonvulsant effects in animal models, which suggests that it may have potential therapeutic applications for seizures. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has been shown to have sedative effects at high doses, which may limit its usefulness as a research tool.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide is a useful tool for studying anxiety disorders and the GABAA receptor. It has been extensively studied and its pharmacological properties are well-characterized. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide is relatively easy to synthesize and can be obtained from commercial sources. However, N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has limitations as a research tool. It has sedative effects at high doses, which may limit its usefulness in behavioral studies. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide also has potential toxicity, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for research on N-(2,6-dimethylphenyl)-4-morpholinecarboxamide. One area of research is the development of more selective positive allosteric modulators of the GABAA receptor. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide binds to a site on the receptor that is not specific to any particular GABAA receptor subtype, which limits its usefulness in studying specific subtypes of the receptor. Another area of research is the development of drugs that target the GABAA receptor for the treatment of anxiety disorders and other neurological disorders. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has potential therapeutic applications for seizures, but its sedative effects may limit its usefulness as a therapeutic agent. Finally, further research is needed to understand the biochemical and physiological effects of N-(2,6-dimethylphenyl)-4-morpholinecarboxamide and its potential toxicity.
Métodos De Síntesis
The synthesis of N-(2,6-dimethylphenyl)-4-morpholinecarboxamide involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)acetamide. The acetamide is then reacted with morpholine and triethylamine to form N-(2,6-dimethylphenyl)-4-morpholinecarboxamide. The synthesis of N-(2,6-dimethylphenyl)-4-morpholinecarboxamide is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has been extensively studied for its pharmacological properties. It has been used as a tool to study anxiety disorders in animal models. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has been shown to have anxiogenic effects, which makes it a useful tool for studying the underlying mechanisms of anxiety. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has also been used to study the GABAA receptor and its role in anxiety and other neurological disorders.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-4-3-5-11(2)12(10)14-13(16)15-6-8-17-9-7-15/h3-5H,6-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTWQHGXCWOOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-(2,6-Xylyl)carbamoyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5754044.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5754050.png)
![4-methoxy-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5754055.png)
![2-[4-(2,4-difluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5754064.png)


![5-(4-chlorophenyl)-2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5754082.png)
![N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5754085.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide](/img/structure/B5754087.png)


![N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B5754103.png)
![methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5754110.png)